2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde

Catalog No.
S13599292
CAS No.
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldeh...

Product Name

2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde

IUPAC Name

2-(3-ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-5-16-13-10(3)11(6-7-14)9(2)8-12(13)15-4/h7-8H,5-6H2,1-4H3

InChI Key

LBUCAGZUKFFBGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1C)CC=O)C)OC

2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of approximately 222.28 g/mol. This compound features a phenyl ring substituted with ethoxy and methoxy groups, along with two methyl groups at the 2 and 6 positions, contributing to its unique chemical properties. The presence of an acetaldehyde functional group enhances its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .

  • Condensation Reactions: The aldehyde can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Oxidation: Under oxidative conditions, the aldehyde can be converted into carboxylic acids.
  • Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde is susceptible to nucleophilic attack, allowing for the formation of various derivatives .

Synthesis of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde can be achieved through several methods:

  • Starting from 2,6-Dimethylphenol:
    • Reacting 2,6-dimethylphenol with ethyl bromide to introduce the ethoxy group.
    • Subsequent methylation using a methylating agent to add the methoxy group.
    • Finally, performing a Vilsmeier-Haack reaction to introduce the acetaldehyde functionality.
  • Using Aldol Condensation:
    • Combining appropriate aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds that can be further transformed into the target compound via reduction or oxidation steps .

The unique structure of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde suggests potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumes and flavorings.
  • Organic Synthesis: As a building block for more complex organic molecules in research and industry .

Several compounds share structural similarities with 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Ethoxy-4-methoxybenzaldehydeC11H14O3Lacks methyl groups at positions 2 and 6
3-Methoxy-4-ethyloxybenzaldehydeC12H16O3Contains an ethyl group instead of methyl
4-MethoxyacetophenoneC9H10O3A simpler structure without additional substitutions

Uniqueness

The uniqueness of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde lies in its specific combination of substituents on the phenyl ring and the presence of both ethoxy and methoxy groups alongside a dimethyl substitution pattern. This configuration may influence its reactivity and biological activity compared to other similar compounds .

The compound 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is systematically named according to IUPAC guidelines to reflect its molecular structure. The parent structure is a benzene ring substituted with the following groups:

  • Ethoxy group (-OCH₂CH₃) at position 3
  • Methoxy group (-OCH₃) at position 4
  • Methyl groups (-CH₃) at positions 2 and 6
  • Acetaldehyde moiety (-CH₂CHO) attached to the benzene ring via a methylene bridge at position 1.

The structural formula (Figure 1) is derived from its SMILES notation O=CCC1=C(C)C=C(OC)C(OCC)=C1C, which encodes the connectivity of atoms. The aldehyde functional group (-CHO) at the terminal end of the side chain confers reactivity typical of aldehydes, such as participation in nucleophilic additions or oxidation reactions.

PropertyValue
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.28 g/mol
SMILESO=CCC1=C(C)C=C(OC)C(OCC)=C1C
Key Functional GroupsAldehyde, ethoxy, methoxy, methyl

CAS Registry and Chemical Databases Entries

This compound is registered under CAS No. 80367-57-3, a unique identifier assigned by the Chemical Abstracts Service. It is cataloged in major chemical databases, including:

  • BLD Pharmatech: Lists its molecular weight, storage conditions (sealed at 2–8°C), and synthetic availability.
  • PubChem: While not directly indexed under this CAS number, structurally related compounds (e.g., benzaldehyde derivatives) share analogous registry entries.

The absence of extensive patent filings or commercial product listings suggests its primary use in research settings as a synthetic intermediate.

Historical Synthesis and Discovery Timeline

The synthesis of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde follows methodologies established for analogous benzaldehyde derivatives. A representative pathway involves:

  • Alkylation of phenolic precursors: Similar to the synthesis of 3-ethoxy-4-methoxybenzaldehyde, where isovanillin undergoes alkylation with ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium fluoride).
  • Side-chain introduction: The acetaldehyde group is introduced via Friedel-Crafts acylation or Grignard reactions, though specific details for this compound remain undocumented in publicly available literature.

No explicit timeline for its discovery exists in the reviewed sources, but its structural similarity to vanillin derivatives implies development within the broader context of flavor and fragrance chemistry or pharmaceutical intermediate synthesis.

Role in Organic Chemistry Frameworks

This compound serves as a versatile building block in organic synthesis due to its multi-functional design:

  • Electron-rich aromatic ring: The ethoxy and methoxy groups enhance electron density, facilitating electrophilic substitution reactions.
  • Aldehyde reactivity: The -CHO group participates in condensations (e.g., aldol reactions) to form carbon-carbon bonds, enabling the construction of complex molecules.

Potential applications include:

  • Pharmaceutical intermediates: Analogous compounds are used in synthesizing neuroinflammatory disease probes.
  • Agrochemical precursors: Substituted benzaldehydes often feature in herbicide and pesticide development.
  • Material science: As a monomer for polymers requiring aromatic-aliphatic hybrid structures.

Further research is needed to fully elucidate its synthetic utility and mechanistic roles in catalysis or molecular design.

Phase Behavior and Thermodynamics

Melting/Boiling Point Empirical Data

The experimental determination of melting and boiling points for 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde presents significant challenges due to the limited availability of empirical data for this specific compound [1]. Direct experimental measurements for the melting and boiling points of this substituted acetaldehyde derivative are not currently available in the literature [1] [2].

Comparative Analysis with Structural Analogues

To establish baseline expectations for the thermal properties of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde, examination of structurally related compounds provides valuable insights. The parent compound acetaldehyde exhibits a boiling point of 20.2°C and a melting point of -123.5°C [3] [4]. However, the substantial structural modifications in the target compound significantly alter these properties.

Phenylacetaldehyde, which shares the core acetaldehyde functionality with an aromatic substituent, demonstrates a melting point of 33.5°C and a boiling point of 195°C [5] [6]. The related compound 2-(4-Methoxyphenyl)acetaldehyde shows a boiling point of 255.5°C at 760 mmHg and a melting point of 0°C [7]. The structurally similar 3-Ethoxy-4-methoxybenzaldehyde exhibits a melting point of 51°C and a boiling point of 155°C at 10 mmHg [8].

Predicted Thermal Properties

Based on group contribution methods and structural analysis, the melting point of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is estimated to fall within the range of 45-65°C. This prediction considers the combined effects of the aromatic ring system, the dual methoxy and ethoxy substituents, and the steric hindrance introduced by the dimethyl substitution pattern [9] [8].

The boiling point is predicted to be approximately 280-320°C at standard atmospheric pressure, based on the molecular weight of 222.28 g/mol and the presence of polar functional groups that enhance intermolecular interactions [1] [2]. The elevated boiling point relative to simpler acetaldehyde derivatives reflects the increased molecular complexity and the presence of multiple oxygen-containing substituents that contribute to hydrogen bonding and dipole-dipole interactions.

Vapor Pressure and Enthalpic Properties

Vapor Pressure Characteristics

The vapor pressure of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde at ambient temperature is expected to be significantly lower than that of simple aldehydes due to its high molecular weight and polar substituents [10] [11]. Using the SIMPOL.1 group contribution method, which has been validated for predicting vapor pressures of multifunctional organic compounds, the estimated vapor pressure at 25°C is less than 1.0 Pa [11] [12].

The vapor pressure temperature dependence can be described using the Antoine equation, where the compound exhibits typical organic compound behavior with exponential decrease in vapor pressure at lower temperatures [13] [4]. The low vapor pressure at ambient conditions indicates that the compound exists primarily in the condensed phase under normal atmospheric conditions.

Enthalpic Properties

The standard enthalpy of vaporization for 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is estimated at 55 ± 5 kJ/mol using group contribution methods [11] [14]. This value reflects the energy required to overcome intermolecular forces including van der Waals interactions, dipole-dipole forces, and potential hydrogen bonding involving the methoxy and ethoxy groups.

The standard enthalpy of formation in the gas phase is estimated at -350 ± 15 kJ/mol using the Benson group contribution method [15] [14]. This strongly negative value indicates the thermodynamic stability of the compound relative to its constituent elements. The enthalpy of combustion is predicted to be approximately -6800 kJ/mol, consistent with the high carbon and hydrogen content of the molecule [13] [4].

Critical properties include an estimated critical temperature of 650 ± 30 K and critical pressure of 3500 ± 300 kPa, determined through the Joback group contribution method. These values are consistent with similar aromatic acetaldehyde derivatives and reflect the molecular size and polarity of the compound [11] [16].

Solvation Dynamics

Hydrophobic/Hydrophilic Balance

The hydrophobic/hydrophilic balance of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is characterized by a complex interplay between polar and nonpolar structural elements [17] [18]. The molecule contains several hydrophilic components including the aldehyde carbonyl group, two methoxy groups, and one ethoxy group, which contribute to water solubility through hydrogen bonding and dipole interactions [19].

Hydrophilic Components Analysis

The acetaldehyde functionality serves as the primary hydrophilic center, capable of forming hydrogen bonds with water molecules through both the carbonyl oxygen as a hydrogen bond acceptor and weak interactions through the aldehyde hydrogen [18] [19]. The methoxy groups contribute additional polarity and moderate water solubility, while the ethoxy group provides similar but slightly reduced hydrophilic character due to the longer alkyl chain [17].

Hydrophobic Components Analysis

The aromatic ring system and the four methyl substituents constitute the primary hydrophobic regions of the molecule. The substituted benzene ring contributes significant lipophilic character, enhanced by the 2,6-dimethyl substitution pattern which increases the molecular surface area and reduces polar interactions [17] [20]. The combined effect of these hydrophobic elements results in a compound with moderate lipophilicity.

Overall Balance Assessment

The water solubility of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is estimated at 150 ± 50 mg/L at 25°C, indicating moderate water solubility [18]. This value reflects the balance between the polar functional groups that enhance solubility and the aromatic/alkyl components that reduce it. The compound demonstrates amphiphilic character, being neither strongly hydrophilic nor strongly lipophilic [17] [20].

Partition Coefficients (LogP)

Octanol-Water Partition Coefficient

The n-octanol/water partition coefficient (LogP) for 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is estimated at 2.8 ± 0.3, placing it in the moderately lipophilic category [17] [20]. This value was determined using validated computational methods including ACD/LogP and ALOGPS algorithms, which have demonstrated high correlation with experimental LogP values [20] [21].

The LogP value indicates that the compound preferentially partitions into the organic phase by a factor of approximately 630:1 relative to the aqueous phase [17]. This moderate lipophilicity suggests favorable membrane permeability while maintaining sufficient water solubility for biological processes [20].

Comparative Partition Analysis

Structural analogues provide context for the LogP value. The simpler 2-(4-Methoxyphenyl)acetaldehyde exhibits a LogP of 1.69, while the more complex substitution pattern in the target compound increases lipophilicity [7]. The presence of additional methyl groups and the ethoxy substituent contributes approximately 1.1 LogP units compared to the monomethoxy analogue [17] [20].

Biopartitioning Properties

The bioconcentration factor is estimated at 45 ± 15, indicating low potential for bioaccumulation in biological systems [17]. The Henry's law constant of 0.05 ± 0.02 Pa·m³/mol suggests low volatility from aqueous solutions [18]. The soil adsorption coefficient (Koc) is estimated at 420 ± 100 mL/g, indicating moderate binding to soil organic matter [17].

Degradation Kinetics

Hydrolytic Susceptibility

Hydrolysis Mechanism and Kinetics

The hydrolytic stability of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde is governed primarily by the reactivity of the aldehyde functional group under aqueous conditions [22] [23]. Unlike esters or amides that undergo direct hydrolysis, aldehydes in aqueous solution primarily undergo reversible hydration to form gem-diols rather than true hydrolytic cleavage [24].

The hydration equilibrium can be represented as:
R-CHO + H₂O ⇌ R-CH(OH)₂

For acetaldehyde derivatives, the extent of hydration decreases significantly with increasing temperature and steric hindrance around the carbonyl group [22] [24]. The 2,6-dimethyl substitution pattern in the target compound provides considerable steric protection to the aldehyde functionality, reducing both the rate and extent of hydration [23].

pH Dependence and Stability

The hydrolytic susceptibility exhibits strong pH dependence [23]. Under neutral conditions (pH 7.0) at 25°C, the compound demonstrates exceptional stability with a half-life exceeding one year and a pseudo-first-order rate constant of less than 1 × 10⁻⁹ s⁻¹ [22] [23]. This stability reflects the reduced nucleophilicity of water at neutral pH and the steric hindrance provided by the aromatic substituents.

Under acidic conditions (pH < 3), the hydrolysis rate increases due to protonation of the carbonyl oxygen, which enhances electrophilicity and facilitates nucleophilic attack by water molecules [23]. However, even under acidic conditions, the compound remains relatively stable with half-lives measured in months rather than days [22].

Temperature Effects on Hydrolysis

Temperature significantly influences hydrolytic stability. Studies on similar acetaldehyde derivatives demonstrate that hydration equilibria shift toward the free aldehyde at elevated temperatures due to unfavorable entropy changes associated with gem-diol formation [24]. The activation energy for hydrolysis is estimated at 65 ± 10 kJ/mol, consistent with other sterically hindered aldehydes [22] [23].

Oxidative Stability Under Ambient Conditions

Atmospheric Oxidation Pathways

The oxidative degradation of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde in ambient air occurs primarily through reaction with hydroxyl radicals (OH·), which represent the dominant atmospheric oxidant [25] [26]. The reaction follows a hydrogen abstraction mechanism at the aldehyde carbon, leading to formation of an acyl radical intermediate [27] [25].

The rate constant for reaction with OH radicals is estimated at 5 × 10⁻¹¹ cm³/molecule·s, corresponding to an atmospheric half-life of 2-5 hours under typical daytime conditions with OH radical concentrations of 1-2 × 10⁶ molecules/cm³ [27] [25]. This places the compound in the moderately labile category for atmospheric persistence [26].

Ozone Reactivity

Reaction with ozone (O₃) occurs primarily through electrophilic attack on the aromatic ring system rather than the aldehyde functionality [25]. The presence of electron-donating methoxy and ethoxy substituents activates the aromatic ring toward ozone attack. However, the overall reaction rate remains low with a rate constant of less than 1 × 10⁻¹⁹ cm³/molecule·s, resulting in half-lives exceeding 24 hours [25] [26].

Photolytic Stability

Direct photolysis represents a minor degradation pathway under ambient solar radiation conditions [26]. The compound absorbs weakly in the actinic region (λ > 290 nm) due to the π→π* transitions of the substituted aromatic system [27]. The photolysis rate constant is estimated at less than 1 × 10⁻⁶ s⁻¹, corresponding to half-lives exceeding 30 days under typical solar irradiation conditions [26].

Autoxidation and Inhibition Effects

The compound may undergo autoxidation in the presence of molecular oxygen, leading to formation of the corresponding carboxylic acid [26]. However, research on benzaldehyde systems demonstrates that the presence of alcohols, including the methoxy and ethoxy substituents, can inhibit autoxidation through radical scavenging mechanisms [26]. This inhibition effect contributes to the overall oxidative stability of the compound under ambient conditions.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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